ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Description
The exact mass of the compound this compound is 381.15762283 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-[3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-28-20(25)13-23-18-8-6-5-7-17(18)22(27,21(23)26)12-19(24)16-10-9-14(2)11-15(16)3/h5-11,27H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSFOWJCZLVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.38564 g/mol |
| CAS Number | 442567-97-7 |
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death .
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Anticancer Studies
In a study assessing the anticancer potential of related compounds, this compound was evaluated against several cancer cell lines including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness compared to standard treatments.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays:
| Compound | Scavenging Activity (%) | Reference |
|---|---|---|
| Ethyl {3-[...]} | 85% at 50 µM | |
| Standard Antioxidant (Vitamin C) | 90% at 50 µM |
This data suggests that the compound possesses significant antioxidant activity.
Case Studies
- Study on Multicellular Spheroids : A recent study screened various compounds for their ability to penetrate multicellular spheroids, which mimic tumor microenvironments. Ethyl {3-[...]} demonstrated enhanced penetration and cytotoxicity compared to conventional therapies .
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates and improved survival rates in models of breast cancer .
Scientific Research Applications
The compound features an indole core with functional groups that enhance its reactivity and potential biological activity.
Antitumor Activity
Research indicates that derivatives of indole compounds, including ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that the compound demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models .
Anti-inflammatory Effects
Another application of this compound is its potential anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways and reduce cytokine production.
Case Study:
A study conducted by researchers at a leading university explored the anti-inflammatory effects of this compound in murine models of inflammation. The findings suggested a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound .
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Application Example:
In synthetic organic chemistry, this compound can be used as a building block for the development of novel pharmaceuticals or agrochemicals. It can undergo reactions such as esterification or nucleophilic substitution to yield new compounds with desired biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives as core intermediates. For example, analogous compounds are synthesized via condensation of indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine), followed by acid-catalyzed cyclization . Key steps include:
- Step 1 : Formation of a keto-ester intermediate.
- Step 2 : Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Friedel-Crafts acylation.
- Step 3 : Hydroxylation at the 3-position of the indole ring under controlled pH and temperature .
- Purification : Recrystallization from methanol or chromatography is used to isolate the final product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the indole backbone, ester groups, and substituents. For example, the hydroxy group at C3 appears as a broad singlet (~δ 5.5 ppm), while the 2,4-dimethylphenyl protons show distinct aromatic splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 413.1475 for CHNO) .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700-1750 cm) and hydroxyl groups (O-H at ~3200-3500 cm) are critical .
Q. What are the known biological targets or activities associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related indole derivatives exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α production via modulation of NF-κB pathways .
- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS-mediated mechanisms .
- Target validation : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) to identify specific targets .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Prediction : Tools like Gaussian or ORCA enable quantum mechanical modeling of reaction intermediates, identifying energy barriers for key steps (e.g., cyclization) .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Machine Learning : Train models on analogous indole syntheses to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. How can researchers resolve discrepancies in reported biological activities of similar indole derivatives?
- Methodological Answer :
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and dose-response curves (IC values) to compare activity across studies .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing 2,4-dimethylphenyl with fluorophenyl) and test activity shifts .
- Target Profiling : Employ proteome-wide affinity chromatography to identify off-target interactions that may explain variability .
Q. What strategies enhance the pharmacokinetic properties of this compound?
- Methodological Answer :
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility (e.g., using NaOH hydrolysis) .
- Prodrug Design : Mask the hydroxy group with acetyl or PEG moieties to enhance bioavailability .
- Lipophilicity Optimization : Introduce halogen atoms (e.g., Cl or F) at the 4-position of the phenyl ring to balance logP values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
